molecular formula C14H21N3O2S B2458000 N-cyclohexyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 900007-63-8

N-cyclohexyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2458000
CAS No.: 900007-63-8
M. Wt: 295.4
InChI Key: HHBFXGROQDLSSC-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide: is a compound that belongs to the class of heterocyclic compounds known as pyrimidines. These compounds are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. The compound features a cyclohexyl group, an ethyl group, and a thioacetamide moiety, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves the reaction of cyclohexylamine with 2-chloro-N-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of cyclohexylamine attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine: The compound is explored for its potential therapeutic properties, including antiviral and anticancer activities. Its interactions with biological targets are of significant interest in medicinal chemistry.

Industry: In the industrial sector, the compound is used in the development of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial applications.

Comparison with Similar Compounds

  • N-cyclohexyl-2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
  • N-cyclohexyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propionamide
  • N-cyclohexyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butyramide

Comparison: Compared to its analogs, N-cyclohexyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide exhibits unique properties due to the presence of the ethyl group and the thioacetamide moiety. These structural features contribute to its distinct reactivity and biological activity, making it a compound of interest in various research and industrial applications.

Properties

IUPAC Name

N-cyclohexyl-2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-2-10-8-12(18)17-14(16-10)20-9-13(19)15-11-6-4-3-5-7-11/h8,11H,2-7,9H2,1H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBFXGROQDLSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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